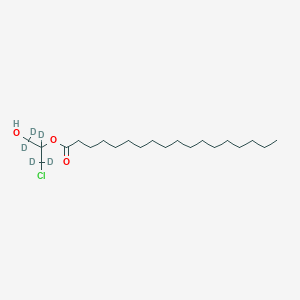
rac 2-Stearoyl-3-chloropropanediol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Stearoyl-3-chloropropanediol-d5 involves the esterification of octadecanoic acid with 2-chloro-1-(hydroxymethyl)ethyl ester-d5 . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality .
化学反応の分析
Types of Reactions: rac 2-Stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
rac 2-Stearoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
作用機序
The mechanism of action of rac 2-Stearoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. The compound can be incorporated into lipid membranes, affecting membrane fluidity and function. It also participates in metabolic pathways, where it can be converted into various metabolites that exert biological effects.
類似化合物との比較
- rac 1,2-Distearoyl-3-chloropropanediol-d5
- rac 1-Palmitoyl-3-chloropropanediol-d5
Comparison: rac 2-Stearoyl-3-chloropropanediol-d5 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. Compared to rac 1,2-Distearoyl-3-chloropropanediol-d5 and rac 1-Palmitoyl-3-chloropropanediol-d5, it offers distinct advantages in terms of its application in NMR spectroscopy and lipidomics.
特性
分子式 |
C21H41ClO3 |
|---|---|
分子量 |
382.0 g/mol |
IUPAC名 |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,23H,2-19H2,1H3/i18D2,19D2,20D |
InChIキー |
QVDKLQCGMGDAPK-UITAJUKKSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
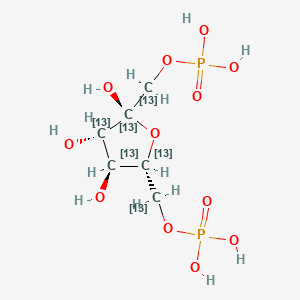
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
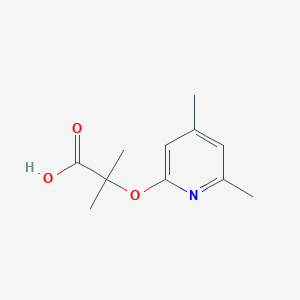
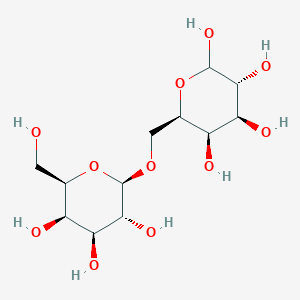
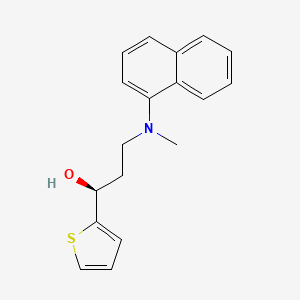
![5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one](/img/structure/B13845550.png)

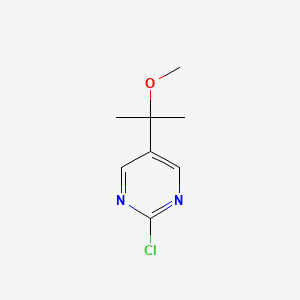

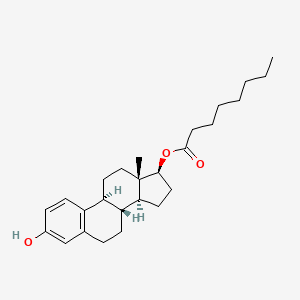
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
